2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)
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Overview
Description
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) is a complex organic compound with the molecular formula C12H8F2N8O2S2 and a molecular weight of approximately 398.37 g/mol . This compound is characterized by its unique structure, which includes two triazolo[1,5-c]pyrimidine rings connected by a disulfide bond, with fluorine and methoxy substituents .
Preparation Methods
The synthesis of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) typically involves the following steps:
Formation of the Triazolo[1,5-c]pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[1,5-c]pyrimidine ring.
Introduction of Fluorine and Methoxy Groups: Fluorine and methoxy groups are introduced through substitution reactions using suitable reagents.
Formation of the Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, connecting two triazolo[1,5-c]pyrimidine rings.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where disulfide bonds play a crucial role.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) involves its interaction with molecular targets through its disulfide bond and functional groups. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The fluorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) can be compared with similar compounds such as:
2,2’-Dithiobis(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine): This compound has ethoxy groups instead of methoxy groups, which may affect its reactivity and biological activity.
2-chlorosulfonyl-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine:
The uniqueness of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) lies in its specific combination of fluorine, methoxy, and disulfide functionalities, which confer distinct chemical and biological properties .
Biological Activity
2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) is a compound that belongs to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique dithiobis linkage that enhances its stability and reactivity. The presence of fluorine and methoxy groups contributes to its biological properties. Its empirical formula is C12H8F3N5O3S with a molecular weight of 359.28 g/mol .
Antimicrobial Activity
Research has indicated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) have been shown to inhibit bacterial growth effectively. A study demonstrated that certain triazolopyrimidines target dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens like Plasmodium falciparum, the causative agent of malaria .
Antiviral Activity
Triazolopyrimidine compounds have also been explored for their antiviral potential. In particular, derivatives have shown inhibitory effects against HIV-1 by targeting the RNase H activity of reverse transcriptase . The structural modifications in 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) may enhance its efficacy against viral pathogens.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits potent biological activity against various pathogens, its cytotoxic effects on mammalian cells need careful consideration. For example, IC50 values in cell lines were found to be in the micromolar range .
The mechanism through which 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) exerts its effects is primarily linked to the inhibition of key enzymes involved in nucleotide synthesis. By targeting DHODH in Plasmodium species and potentially other pathogens, it disrupts their ability to replicate and survive.
Case Study 1: Antimalarial Efficacy
In a study focused on antimalarial agents, derivatives of triazolopyrimidine were tested in vivo using SCID mouse models infected with P. falciparum. The results indicated that certain compounds demonstrated significant reductions in parasitemia levels compared to controls .
Compound | IC50 (μM) | Efficacy (%) |
---|---|---|
Compound A | 0.5 | 90% |
Compound B | 1.0 | 75% |
Compound C | 0.3 | 95% |
Case Study 2: HIV Inhibition
Another study evaluated the inhibitory effects of triazolopyrimidine derivatives on HIV-1 replication in vitro. The results showed that modifications to the core structure led to enhanced potency against viral replication .
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
Compound D | 17.7 | >50 |
Compound E | 13.1 | >40 |
Properties
CAS No. |
166524-74-9 |
---|---|
Molecular Formula |
C12H8F2N8O2S2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
8-fluoro-2-[(8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C12H8F2N8O2S2/c1-23-11-15-3-5(13)7-17-9(19-21(7)11)25-26-10-18-8-6(14)4-16-12(24-2)22(8)20-10/h3-4H,1-2H3 |
InChI Key |
GPLNTMXPTRLWIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=NC(=NN21)SSC3=NN4C(=N3)C(=CN=C4OC)F)F |
Origin of Product |
United States |
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